molecular formula C9H7NO2 B181951 N-Methylisatin CAS No. 2058-74-4

N-Methylisatin

Cat. No. B181951
CAS RN: 2058-74-4
M. Wt: 161.16 g/mol
InChI Key: VCYBVWFTGAZHGH-UHFFFAOYSA-N
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Description

N-Methylisatin (also known as 1-Methylisatin or 1-Methyl-1H-indole-2,3-dione) is a compound with the molecular formula C9H7NO2 . It is used in various chemical reactions and has been studied for its potential applications .


Synthesis Analysis

N-Methylisatin can be synthesized through the electroreduction of Isatin in a solution of dry N,N-dimethylformamide/NaClO4 in the presence of CH3I . The process yields N-Methylisatin in a quantitative molar yield and high current efficiency by controlled potential electrolysis (CPE) .


Molecular Structure Analysis

The molecular weight of N-Methylisatin is 161.16 g/mol . Its IUPAC name is 1-methylindole-2,3-dione . The InChIKey for N-Methylisatin is VCYBVWFTGAZHGH-UHFFFAOYSA-N .


Chemical Reactions Analysis

N-Methylisatin is involved in various chemical reactions. For instance, it is obtained as a reaction product when controlled potential electrolysis (CPE) is performed in the absence of CH3I . It is also used as a reactant for the stereoselective preparation of spirobicyclic and bis-spirotricyclic pyrazolidinones .


Physical And Chemical Properties Analysis

N-Methylisatin is an orange to brownish crystalline powder . Its molecular formula is C9H7NO2 and it has a molecular weight of 161.16 g/mol .

Scientific Research Applications

  • Antiviral Activity Against Flaviviruses : N-methylisatin-β-Thiosemicarbazone (MIBT) derivatives, particularly SCH 16, show notable antiviral activity against flaviviruses like Japanese Encephalitis Virus (JEV) and West Nile virus (WNV), but not against Dengue-2 virus. SCH 16 inhibits JEV replication at the early protein translation level and can prevent mortality in mice challenged with JEV (Sebastian et al., 2008).

  • Combination with Other Antiviral Drugs : When combined with ribavirin and mycophenolic acid, the antiviral activity of SCH 16 against JEV is potentiated, suggesting a synergistic effect (Sebastian et al., 2012).

  • Inhibition of HIV : N-methylisatin-β4':4'-diethylthiosemicarbazone and N-allylisatin-β-4':4'-diallythiosemicarbazone inhibit Human Immunodeficiency Virus (HIV) production, confirming their antiviral potential for HIV treatment (Teitz et al., 1994).

  • Immunosuppressive Effects : Methisazone, another name for N-methylisatin β-thiosemicarbazone, demonstrates suppressive activity on immune responses and hemopoietic colony formation in mice, indicating potential immunosuppressive properties (McNeill et al., 1972).

  • Effectiveness Against Smallpox : Methisazone has shown effectiveness in preventing smallpox in humans when administered soon after exposure (Brainerd et al., 1967).

  • Synthesis and Electrosynthesis : Research demonstrates the successful electrosynthesis of N-Methylisatin, offering insights into its production and potential applications in various fields (Martínez Suárez et al., 2019).

  • Application in Polymer Electrolyte Membranes : N-methylisatin has been utilized in the synthesis of high molecular weight polymers for proton exchange membranes in fuel cells, indicating its application in material science and renewable energy technology (Ryu et al., 2018).

Safety And Hazards

N-Methylisatin may cause skin irritation, serious eye damage, and may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

Research on N-Methylisatin and its derivatives is ongoing, with a focus on their potential antiviral properties . Further studies are needed to fully understand the mechanisms of action and potential applications of N-Methylisatin and its derivatives .

properties

IUPAC Name

1-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-10-7-5-3-2-4-6(7)8(11)9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYBVWFTGAZHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174591
Record name N-Methylisatin
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylisatin

CAS RN

2058-74-4
Record name 1-Methylisatin
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Record name N-Methylisatin
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Record name N-Methylisatin
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Record name N-Methylisatin
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Record name 1-methyl-2,3-dihydroindole-2,3-dione
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Record name N-Methylisatin
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Synthesis routes and methods

Procedure details

A dimethylformamide (hereinafter referred to as DMF) (500 ml) solution of isatin (14.70 g, 100 mmol, purity 98%; manufactured by SIGMA-ALDRICH) was cooled to 0° C. in an ice bath, and sodium hydride (4.73 g, 118 mmol, 60% in oil; manufactured by Tokyo Chemical Industry Co., Ltd.) was added by portions with a spatula over a period of 10 min. After stirring for 15 min, methyl iodide (7.5 mL, 120 mmol) was added by portions with a Komagome pipette over a period of 10 min. The mixture was stirred at 0° C. for 1 hr and was then poured into 1 L of an aqueous hydrochloric acid solution. The mixture was extracted with ethyl acetate, and an ethyl acetate phase was washed twice with water. The ethyl acetate phase was concentrated to obtain 13.6 g of a crude product of N-methylisatin (HPLC assay: 79 area %). The HPLC assay was carried out in the same manner as described above.
[Compound]
Name
solution
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
4.73 g
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,600
Citations
L Sebastian, A Desai, MN Shampur… - Virology …, 2008 - virologyj.biomedcentral.com
… The use of N-methylisatin-β-thiosemicarbazone (methisazone/marboran) as an effective … Therefore, this study was undertaken to investigate if any of the N-methylisatin-β-…
Number of citations: 76 virologyj.biomedcentral.com
B Muschalek, I Weidner, H Butenschön - Journal of organometallic …, 2007 - Elsevier
… In conclusion, we reported a route to the tricarbonylchromium complex of N-methylisatin and some related ligands. Nucleophilic addition occurs preferentially at the keto carbonyl group, …
Number of citations: 16 www.sciencedirect.com
RF Radman, AM Ismail, NA Al-Jallal - Journal of Saudi Chemical Society, 2010 - Elsevier
… As an extension of these studies, we present here the kinetics of base hydrolysis of both isatin and N-methylisatin investigated in a wide range of solvent composition and temperatures. …
Number of citations: 11 www.sciencedirect.com
SY Kim, HJ Roh, JY Ryu, J Lee, JN Kim - Tetrahedron Letters, 2017 - Elsevier
… an introduction of methyl propiolate to N-methylisatin in order to prepare the corresponding propargylic alcohol 4, as shown in Scheme 1. Thus, the reaction of N-methylisatin (1a) and …
Number of citations: 20 www.sciencedirect.com
MT Silva, JC Netto-Ferreira - Journal of Photochemistry and Photobiology …, 2004 - Elsevier
… of isatin (1) and N-methylisatin (2) by hydrogen and electron … values were obtained for N-methylisatin, which probably … for N-methylisatin the E T is estimated to be <49.3 kcal/mol. …
Number of citations: 30 www.sciencedirect.com
JF Martínez Suárez, JA Caram… - The Journal of …, 2019 - ACS Publications
Isatin in a solution of dry N,N-dimethylformamide/NaClO 4 is electroreduced in the presence of CH 3 I. N-methylisatin (NMI) is obtained in quantitative molar yield and high current …
Number of citations: 3 pubs.acs.org
NM Samus', VI Tsapkov, AP Gulya - Russian journal of general chemistry, 2004 - Springer
… Under similar conditions, N-methylisatin β-thiosemicarbazone (HL’) reacts with chlorides of the above-noted metals in the presence of pyridine to give complexes MPy 2 L’Cl⋅H 2 O (M …
Number of citations: 16 link.springer.com
Y Teitz, D Ronen, A Vansover, T Stematsky, JL Riggs - Antiviral Research, 1994 - Elsevier
N-methylisatin-β4′:4′-diethylthiosemicarbazone(M-IBDET) and N-allylisatin-β-4′:4′-diallylthiosemicarbazone(A-IBDAT) inhibit the production of Human Immunodeficiency virus (…
Number of citations: 124 www.sciencedirect.com
K Jakusová, M Gáplovský, J Donovalová, M Cigáň… - Chemical Papers, 2013 - Springer
In this work, the effect of inter- and intramolecular interactions of reactants and products, reactants concentration as well as the solvent effect on the ratio of E and Z isomers of …
Number of citations: 16 link.springer.com
DJ Bauer, L St Vincent - Lancet, 1963 - cabdirect.org
The antiviral activity of this drug was originally demonstrated by its power to protect mice which had already been artificially infected with the virus of alastrim (variola minor)[BAUER and …
Number of citations: 317 www.cabdirect.org

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